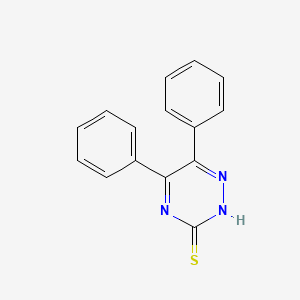

5,6-Diphenyl-1,2,4-triazine-3-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149017. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-diphenyl-2H-1,2,4-triazine-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3S/c19-15-16-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESHFZNRQCTMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=S)NN=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56223-64-4 (ammonium salt) | |

| Record name | 5,6-Diphenyl-1,2,4-triazine-3-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037469242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50190905 | |

| Record name | 5,6-Diphenyl-1,2,4-triazine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37469-24-2 | |

| Record name | 3-Mercapto-5,6-diphenyl-1,2,4-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37469-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Diphenyl-1,2,4-triazine-3-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037469242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37469-24-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Diphenyl-1,2,4-triazine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5,6-Diphenyl-1,2,4-triazine-3-thiol

This guide provides a comprehensive overview of the essential physicochemical properties of 5,6-diphenyl-1,2,4-triazine-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering both foundational knowledge and practical insights into the synthesis, characterization, and potential applications of this molecule.

Introduction: The Significance of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine ring system is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. These six-membered heterocyclic compounds, containing three nitrogen atoms, have been explored for their potential as anticancer, anti-inflammatory, analgesic, antimicrobial, and antiviral agents.[1] The introduction of bulky phenyl groups at the 5 and 6 positions, coupled with a reactive thiol group at the 3 position, endows this compound with unique structural and electronic properties, making it a valuable starting material for the synthesis of novel therapeutic agents.[2] Notably, derivatives of this core structure have shown promise as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway.[3][4]

Molecular Structure and Identification

The fundamental structure of this compound is characterized by a central 1,2,4-triazine ring substituted with two phenyl groups and a thiol moiety. The systematic IUPAC name for this compound is 5,6-diphenyl-2H-1,2,4-triazine-3-thione, which reflects the thione tautomer that is often favored in the solid state.[5]

Thiol-Thione Tautomerism

A critical physicochemical feature of this molecule is its existence in a tautomeric equilibrium between the thiol and thione forms. This equilibrium is influenced by the physical state (solid or solution) and the nature of the solvent. The thione form is characterized by a carbon-sulfur double bond (C=S), while the thiol form contains a sulfur-hydrogen bond (S-H). Understanding this tautomerism is crucial for predicting the compound's reactivity and its interactions with biological targets. While the thione form is often predominant, the thiol form allows for facile S-alkylation and other reactions at the sulfur atom.[6]

Caption: Thiol-Thione Tautomerism of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁N₃S | [5] |

| Molecular Weight | 265.34 g/mol | [5][7] |

| Appearance | Crystalline solid | [8] |

| Melting Point | 218 °C (for a closely related derivative) | [9] |

| Solubility | Soluble in chloroform, ethanol, ethyl acetate | [8] |

| CAS Number | 37469-24-2 | [5][7] |

Note: The melting point provided is for a pyridinium dichloroiodate derivative and should be considered an approximation for the parent thiol. Experimental determination for the pure compound is recommended.

Synthesis and Purification

The synthesis of this compound is typically achieved through the cyclization of a suitable precursor. A common and effective method involves the reaction of benzil with thiosemicarbazide.[10]

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Benzil

-

Thiosemicarbazide

-

Glacial Acetic Acid

-

Ethanol

Procedure:

-

A mixture of benzil and thiosemicarbazide in equimolar amounts is refluxed in glacial acetic acid. The acetic acid acts as both a solvent and a catalyst for the cyclization reaction.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature, which typically results in the precipitation of the crude product.

-

The precipitate is collected by filtration and washed with a small amount of cold ethanol to remove residual acetic acid and other impurities.

-

For purification, the crude product is recrystallized from ethanol to yield the pure this compound as a crystalline solid.[8]

Spectral Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic peaks for derivatives of this compound include:

-

N-H stretch: A broad band in the region of 3300-3400 cm⁻¹ is indicative of the N-H bond in the triazine ring.

-

C=N stretch: A sharp peak around 1620-1635 cm⁻¹ corresponds to the stretching vibration of the C=N bond within the triazine ring.[8]

-

C=S stretch: The presence of a peak in the region of 1100-1200 cm⁻¹ can be attributed to the C=S bond of the thione tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the number and types of protons in the molecule. For derivatives of this compound, the following signals are typically observed:

-

Aromatic Protons: A complex multiplet in the range of 7.0-8.0 ppm corresponds to the protons of the two phenyl rings.

-

N-H Proton: A broad singlet, often downfield (around 9.5-12.5 ppm), is characteristic of the N-H proton of the triazine ring. The chemical shift of this proton can be influenced by the solvent and concentration.[8]

-

S-H Proton: In the thiol tautomer, a signal for the S-H proton would be expected, though it may be broad and its observation can be solvent-dependent.

Reactivity and Applications in Drug Development

The thiol group at the 3-position is a key site of reactivity, allowing for a variety of chemical modifications to synthesize a library of derivatives with diverse biological activities. The sulfur atom can act as a nucleophile, readily undergoing reactions such as S-alkylation and S-acylation.

This reactivity has been extensively utilized in the development of novel therapeutic agents. For instance, a series of this compound derivatives have been synthesized and evaluated as potent and selective inhibitors of COX-2 and 5-LOX.[3][4] This dual-inhibition profile is highly desirable for anti-inflammatory drugs as it may offer a better safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[3] Furthermore, the 1,2,4-triazine scaffold has been investigated for its potential in developing α-glucosidase inhibitors for the management of diabetes.[10][2]

Sources

- 1. ijpsr.info [ijpsr.info]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel this compound derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Mercapto-5,6-diphenyl-1,2,4-triazine | C15H11N3S | CID 700795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. researchgate.net [researchgate.net]

Solubility Profile of 5,6-Diphenyl-1,2,4-triazine-3-thiol: A Senior Application Scientist's Guide

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

5,6-Diphenyl-1,2,4-triazine-3-thiol (DPTT) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility in synthetic protocols and its biological activity are fundamentally governed by its behavior in solution. This guide provides an in-depth analysis of the factors controlling the solubility of DPTT in organic solvents. We explore the critical role of thione-thiol tautomerism, the interplay of its polar and nonpolar structural features, and provide a qualitative solubility summary based on available literature. Furthermore, this document outlines a definitive, best-practice protocol for the experimental determination of thermodynamic solubility, empowering researchers to generate reliable and reproducible data essential for drug discovery and development workflows.

Introduction: Why Solubility of DPTT is a Critical Parameter

This compound is a versatile scaffold used in the synthesis of novel bioactive molecules, including potential anti-inflammatory, analgesic, and Alzheimer's disease modifying agents.[1][2] In any application, from chemical synthesis to pharmacological screening, understanding and controlling the compound's solubility is a primary concern. Poor solubility can hinder reaction kinetics, complicate purification, and lead to erroneous results in biological assays. For drug development professionals, solubility is a cornerstone of the Biopharmaceutics Classification System (BCS), directly influencing a drug candidate's bioavailability and subsequent formulation strategy.[3][4] This guide serves as a foundational resource for navigating the complexities of DPTT solubility.

The Core Chemistry: Molecular Characteristics Governing Solubility

The solubility of DPTT is not governed by a single property but by the interplay of its distinct structural components. The molecule possesses a dual nature: two large, nonpolar diphenyl substituents and a polar 1,2,4-triazine-3-thione core.

-

Nonpolar Character: The two phenyl groups at the 5- and 6-positions are bulky and hydrophobic. These regions favor interactions with nonpolar or moderately polar solvents through van der Waals forces and π-π stacking.

-

Polar Character: The triazine ring system, containing four nitrogen atoms and a sulfur atom, is inherently polar. This moiety is responsible for interactions with polar solvents.

-

Thione-Thiol Tautomerism: The most critical factor influencing DPTT's solubility is its existence as a mixture of two tautomeric forms in equilibrium: the thione form and the thiol form.[5][6][7] The position of this equilibrium is highly dependent on the solvent environment, temperature, and pH. The thione form is generally understood to be the dominant tautomer in the solid state and in most neutral solutions.[6]

Each tautomer presents a different set of intermolecular interaction capabilities:

-

Thione Tautomer (Dominant): Contains a C=S (thiocarbonyl) group and an N-H bond. It can act as a hydrogen bond donor (via N-H) and an acceptor. Its higher polarity generally favors solubility in polar aprotic solvents.

-

Thiol Tautomer: Contains an S-H group and no N-H bond on the ring. It can act as a weak hydrogen bond donor. This form is less polar than the thione tautomer.

The ability of a solvent to stabilize one tautomer over the other directly impacts the overall measured solubility.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid DPTT (e.g., 5-10 mg) to a glass vial containing a known volume of the test solvent (e.g., 1 mL). The key is to ensure that undissolved solid remains visible throughout the experiment, guaranteeing that the solution is saturated.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C for physiological relevance). Agitate for a predetermined period. A minimum of 24 hours is standard, but 48-72 hours is recommended for heterocyclic compounds which may have slower dissolution kinetics.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for at least 1-2 hours to allow the excess solid to settle. Alternatively, centrifugation can be used.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the aliquot through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. Causality Note: This step is critical. Failure to filter properly is a common source of erroneously high solubility values.

-

Dilution and Analysis: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the linear range of a pre-calibrated standard curve. Analyze the concentration using a validated HPLC-UV method.

-

Validation of Equilibrium: To ensure true equilibrium was reached, it is best practice to take samples at multiple time points (e.g., 24h and 48h). If the measured concentrations are statistically identical, equilibrium can be confirmed.

Practical Implications & Field Insights

-

For Synthetic Chemists: The moderate solubility in THF/CH₂Cl₂ mixtures makes them suitable reaction media. For purification, recrystallization from hot ethanol is an effective and documented strategy. [5][8]* For Pharmacologists & Toxicologists: The high solubility in DMSO is advantageous for preparing high-concentration stock solutions for in vitro screening. [8]However, it is crucial to be aware of the potential for precipitation when the DMSO stock is diluted into aqueous assay buffers (kinetic solubility). [3]Running a kinetic solubility assay is highly recommended before commencing biological screening. [9]* For Formulation Scientists: The dual chemical nature of DPTT suggests that solubility may be enhanced using co-solvents or excipients that can interact with both the polar core and the nonpolar phenyl groups. The pH of aqueous media may also influence solubility, especially if the thiol tautomer can be deprotonated.

Conclusion

The solubility of this compound is a complex parameter dictated by its unique molecular structure, most notably the solvent-dependent thione-thiol tautomeric equilibrium. While it exhibits high solubility in polar aprotic solvents like DMSO and moderate, temperature-dependent solubility in alcohols like ethanol, its behavior in other systems must be determined empirically. By employing robust, validated methods such as the isothermal shake-flask protocol, researchers can generate the high-quality, reliable data needed to accelerate synthesis, obtain meaningful biological results, and make informed decisions in the drug development pipeline.

References

- Rajan, K. (n.d.).

- Mroczek, T., et al. (2020). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Frontiers in Chemistry.

- Abood, N. K. (2016). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol).

- Povarov, V. G., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC, NIH.

- Al-Soud, Y. A., et al. (2003).

- Pawar, P. A., & Mahadik, V. S. (2013).

- Chornous, V. O., et al. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

- El-Metwaly, N. M., et al. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scientific Research Publishing.

- Kazeminejad, Z., et al. (2021). The thione‐thiol tautomerism in 1,2,4‐triazoles.

- Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Gholamzadeh, S., et al. (2021). Synthesis, characterization, evaluation and molecular dynamics studies of 5, 6–diphenyl–1,2,4–triazin–3(2H)–one derivatives bearing 5–substituted 1,3,4–oxadiazole as potential anti–inflammatory and analgesic agents.

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Mercapto-5,6-diphenyl-1,2,4-triazine. PubChem Compound Database. Available at: [Link]

-

Edraki, N., et al. (2019). 5,6-Diphenyl triazine-thio methyl triazole hybrid as a new Alzheimer's disease modifying agents. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5,6-Diphenyl triazine-thio methyl triazole hybrid as a new Alzheimer's disease modifying agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmatutor.org [pharmatutor.org]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. asianpubs.org [asianpubs.org]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. bmglabtech.com [bmglabtech.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 5,6-Diphenyl-1,2,4-triazine-3-thiol

Abstract

This technical guide provides a comprehensive exploration of the crystal structure analysis of 5,6-diphenyl-1,2,4-triazine-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While a definitive, publicly archived crystal structure for this specific molecule is not available, this guide establishes a robust analytical framework based on the well-documented structures of its close analogs. We delve into the critical experimental methodologies, from synthesis and crystal growth to advanced crystallographic and spectroscopic characterization. The ensuing discussion synthesizes data from related structures to project the anticipated molecular geometry, intermolecular interactions, and supramolecular architecture of the title compound. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical procedural overview and a deep insight into the structural nuances that govern the physicochemical properties and biological activity of this important class of molecules.

Introduction: The Significance of this compound in Drug Discovery

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] The specific derivative, this compound, has garnered attention for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.[3] The efficacy of a drug candidate is intrinsically linked to its three-dimensional structure, which dictates its interaction with biological targets. Understanding the solid-state conformation, crystal packing, and intermolecular interactions of this molecule is therefore paramount for rational drug design, polymorphism screening, and formulation development.

A crucial aspect of the chemistry of 1,2,4-triazine-3-thiol is the existence of thiol-thione tautomerism.[4][5][6] The equilibrium between the thiol (-SH) and thione (=S) forms can significantly influence the molecule's hydrogen bonding capabilities and, consequently, its crystal packing and biological receptor interactions. X-ray crystallography provides the definitive means to establish the dominant tautomeric form in the solid state.

This guide will walk through the essential steps to perform a comprehensive crystal structure analysis, providing both the "how" and the "why" behind each methodological choice.

Methodologies: A Validating Workflow for Structural Elucidation

The following sections outline a self-validating workflow for the synthesis, purification, crystal growth, and comprehensive analysis of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through the cyclocondensation of benzil with thiosemicarbazide.[7] This established method provides a reliable route to the target compound.

Experimental Protocol: Synthesis

-

Reaction Setup: A mixture of benzil (1 equivalent) and thiosemicarbazide (1.1 equivalents) is refluxed in a suitable solvent, such as a mixture of acetic acid and water.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.

Single-Crystal Growth: The Gateway to Diffraction

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[8][9] The choice of method and solvent is critical and often requires empirical screening.

Experimental Protocol: Crystal Growth

-

Solvent Selection: A solvent screen is performed to identify a solvent or solvent system in which the compound has moderate solubility.

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at room temperature.[10]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[11]

-

Crystal Harvesting: Once well-formed crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, they are carefully harvested for X-ray analysis.[12]

Logical Workflow for Synthesis and Crystal Growth

Caption: Workflow from synthesis to single crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[12][13][14]

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations, and X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Data Reduction: The collected diffraction data are processed to yield a set of structure factors.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using a program such as SHELXL.[15][16][17] The refinement process involves adjusting atomic positions, displacement parameters, and other model parameters to achieve the best fit between the calculated and observed structure factors.

Spectroscopic Characterization

Spectroscopic techniques provide complementary information to confirm the identity and purity of the synthesized compound.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is analyzed using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[18][19][20]

-

Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.[21][22][23][24]

Results and Discussion: Unraveling the Crystal Structure

As no public crystal structure of this compound is available, this section will present an analysis based on closely related, structurally characterized 5,6-diphenyl-1,2,4-triazine derivatives. This approach allows us to predict the key structural features with a high degree of confidence.

Molecular Structure and Conformation

The molecular structure of this compound consists of a central 1,2,4-triazine ring substituted with two phenyl groups at the 5 and 6 positions and a thiol/thione group at the 3 position.

-

Thiol-Thione Tautomerism: In the solid state, heterocyclic compounds containing a mercapto group adjacent to a nitrogen atom predominantly exist in the thione form due to the greater stability of the C=S double bond and the ability to form strong N-H···S hydrogen bonds.[4][6] Therefore, it is highly probable that this compound crystallizes as the 5,6-diphenyl-1,2,4-triazine-3(2H)-thione tautomer.

-

Conformation: The two phenyl rings are expected to be twisted out of the plane of the triazine ring due to steric hindrance. The dihedral angles between the triazine ring and the phenyl rings in related structures are typically in the range of 35-60°.

Table 1: Expected Crystallographic and Refinement Data

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 25 |

| β (°) | 90 - 110 (for monoclinic) |

| V (ų) | 1500 - 2000 |

| Z | 4 |

| R-factor (R₁) | < 0.05 |

| Goodness-of-fit (S) | ~1.0 |

Spectroscopic Signatures

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands:

-

N-H stretch: A broad band in the region of 3100-3300 cm⁻¹, indicative of the thione tautomer.

-

C=S stretch (Thione): A band around 1200-1300 cm⁻¹.

-

C=N stretch: Bands in the 1600-1650 cm⁻¹ region.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

NMR Spectroscopy (in DMSO-d₆):

-

¹H NMR: A broad singlet for the N-H proton is expected in the downfield region (around 13-14 ppm). The aromatic protons of the phenyl rings would appear as multiplets in the range of 7.0-8.0 ppm.

-

¹³C NMR: The carbon of the thione group (C=S) is expected to resonate at approximately 160-180 ppm. The carbons of the phenyl and triazine rings will appear in the aromatic region (120-150 ppm).

Intermolecular Interactions and Supramolecular Assembly

The crystal packing is anticipated to be dominated by a network of intermolecular interactions, which can be visualized and quantified using Hirshfeld surface analysis.[7][25][26][27][28]

-

Hydrogen Bonding: The primary interaction is expected to be N-H···S hydrogen bonds, forming centrosymmetric dimers or extended chains. This is a strong and directional interaction that plays a crucial role in the supramolecular assembly.

-

π-π Stacking: The phenyl rings are likely to engage in π-π stacking interactions with neighboring molecules, contributing to the overall stability of the crystal lattice.

-

C-H···π Interactions: Weaker C-H···π interactions between the phenyl C-H groups and the π-systems of adjacent triazine or phenyl rings are also probable.

Diagram of Key Intermolecular Interactions

Caption: Primary intermolecular forces in the crystal lattice.

Implications for Drug Development

A thorough understanding of the crystal structure of this compound provides critical insights for drug development:

-

Structure-Activity Relationship (SAR): The precise molecular geometry and conformation inform SAR studies, allowing for the rational design of more potent and selective analogs.

-

Polymorphism: Different crystal packing arrangements (polymorphs) can have different solubilities, dissolution rates, and bioavailability. A detailed structural analysis is the first step in identifying and characterizing potential polymorphs.

-

Formulation: Knowledge of the intermolecular interactions and crystal stability is crucial for developing stable and effective pharmaceutical formulations.

Conclusion

While a definitive crystal structure of this compound remains to be publicly reported, this guide has established a comprehensive framework for its analysis. By leveraging data from analogous structures and employing a rigorous, multi-technique approach encompassing synthesis, crystal growth, SC-XRD, and spectroscopy, researchers can gain a deep and actionable understanding of its solid-state properties. The anticipated dominance of the thione tautomer and the key role of N-H···S hydrogen bonding and π-π stacking interactions provide a solid foundation for future research. These structural insights are not merely academic; they are fundamental to unlocking the full therapeutic potential of this promising class of molecules in the ongoing quest for novel and effective medicines.

References

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

Badea, M., Platikan, N., Gulea, A., & Shova, S. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 7(10), 139. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(8), 1033–1040. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications, (15), 2021-2023. [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]

-

Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Al-Warthan, A. A. (2021). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Molecules, 26(21), 6435. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

-

University of California, San Diego. (n.d.). Sample preparation for FT-IR. [Link]

-

Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133. [Link]

-

Müller, P., & Sheldrick, G. M. (2008). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]

-

Arshad, M., & Bhat, A. R. (2015). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 6(9), 1039-1051. [Link]

-

Philipps-Universität Marburg. (n.d.). Crystal Growth. Molecular Solids Group. [Link]

-

University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. [Link]

-

Grozema, F. C., & van der Veen, M. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1851. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

Coles, S. J., & Tizzard, G. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1851. [Link]

-

ACS Medicinal Chemistry Letters. (2023). 1,2,4-Triazine Derivatives as NLRP3 Inhibitors for Treating Diseases. [Link]

-

ShelXle. (2020, August 14). ShelXle Tutorial solving and refining crystal structures [Video]. YouTube. [Link]

-

Christopher, J. A., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(3), 1264-1270. [Link]

-

ISIS Neutron and Muon Source. (n.d.). Single Crystal Refinement using SHELX program. [Link]

-

Crundwell, G., Phan, J., & Kantardjieff, K. A. (2004). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 81(10), 1481. [Link]

-

Breitmaier, E. (2002). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH. [Link]

-

University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

CCP4 wiki. (2025). Solve a small-molecule structure. [Link]

-

Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. [Link]

-

Hathwar, V. R., et al. (2025). Weak yet directional: supramolecular interactions of thiols unravelled by quantum crystallography. RSC Publishing. [Link]

-

Burns, D. C., et al. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry. [Link]

-

Bojarska, E., et al. (1977). The thione-thiol tautomerism in simple thioamides. SciSpace. [Link]

-

Zhang, M., et al. (2022). Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. Crystals, 12(8), 1121. [Link]

-

Hameed, A., et al. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

-

University of Valencia. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. [Link]

-

Stout, G. H., & Jensen, L. H. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In X-Ray Structure Determination (pp. 381-398). Springer. [Link]

-

ResearchGate. (n.d.). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. [Link]

-

Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

-

ResearchGate. (n.d.). Thione–thiol tautomerism of I' and II'. [Link]

-

Bhasin, G., & Kumar, S. (2007). Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. Journal of Chemical Sciences, 119(2), 109-116. [Link]

-

Al-Hourani, B. J., et al. (2021). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. Crystals, 11(9), 1121. [Link]

-

Grishaeva, O. N., & Grishaev, M. P. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(11), 1361. [Link]

-

Aakeröy, C. B., & Bryce, D. L. (2014). Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions, 170, 9-24. [Link]

Sources

- 1. ijpsr.info [ijpsr.info]

- 2. benthamdirect.com [benthamdirect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 10. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]

- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. rigaku.com [rigaku.com]

- 14. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 15. academic.oup.com [academic.oup.com]

- 16. isis.stfc.ac.uk [isis.stfc.ac.uk]

- 17. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. drawellanalytical.com [drawellanalytical.com]

- 20. eng.uc.edu [eng.uc.edu]

- 21. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 22. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 23. books.rsc.org [books.rsc.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. mdpi.com [mdpi.com]

- 26. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 27. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 28. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis and Characterization of Novel 5,6-Diphenyl-1,2,4-triazine-3-thiol Derivatives

Abstract

This guide provides a comprehensive technical overview for the synthesis and structural elucidation of novel derivatives based on the 5,6-diphenyl-1,2,4-triazine-3-thiol scaffold. The 1,2,4-triazine nucleus is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] This document details the foundational synthesis of the core molecule and explores subsequent derivatization strategies, focusing on the versatile thiol group. We present validated, step-by-step experimental protocols, in-depth discussions of the underlying chemical principles, and a systematic approach to the characterization of the synthesized compounds using modern spectroscopic and analytical techniques. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering both practical instruction and theoretical insight.

Introduction: The Significance of the 1,2,4-Triazine Scaffold

Heterocyclic compounds are the bedrock of modern pharmacology. Among them, the 1,2,4-triazine moiety has garnered significant attention due to its broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2] The specific 5,6-diphenyl substitution pattern provides a rigid, lipophilic framework that can be strategically modified to enhance target engagement and pharmacokinetic profiles.

The introduction of a thiol (-SH) group at the 3-position creates a critical reactive handle. This nucleophilic thiol exists in a tautomeric equilibrium with its thione form, offering multiple pathways for chemical modification. By targeting this group, a diverse library of derivatives can be generated, allowing for systematic exploration of structure-activity relationships (SAR). This guide will focus on the synthesis of the parent compound, this compound, and its subsequent S-alkylation to produce novel thioether derivatives, which are of significant interest for their potential biological activities.[4]

Synthesis of the Core Scaffold: this compound (3)

The cornerstone of this work is the efficient synthesis of the parent triazine thiol. The most established and reliable method involves a one-pot condensation reaction between benzil (1) and thiosemicarbazide (2).[5][6]

Underlying Mechanism and Rationale

This reaction is a classic example of a condensation cyclization. The process begins with the nucleophilic attack of the terminal hydrazine nitrogen of thiosemicarbazide onto one of the carbonyl carbons of benzil. This is followed by a second intramolecular condensation, where the other amino group attacks the remaining carbonyl, leading to the formation of a dihydotriazine intermediate. Subsequent dehydration and tautomerization yield the stable aromatic 1,2,4-triazine ring. The use of a weak acid catalyst, such as acetic acid, is often employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[5]

General Synthetic Scheme

The overall reaction pathway is illustrated below.

Caption: General synthesis of the parent triazine and its derivatives.

Detailed Experimental Protocol: Synthesis of (3)

Materials:

-

Benzil (1.0 eq)

-

Thiosemicarbazide (1.1 eq)

-

Glacial Acetic Acid (as solvent)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add benzil and thiosemicarbazide.

-

Add a sufficient volume of glacial acetic acid to dissolve the reactants upon heating.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of petroleum ether:ethyl acetate).

-

Upon completion, allow the mixture to cool to room temperature. A yellow precipitate will form.

-

Pour the reaction mixture into a beaker of cold water with stirring.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with distilled water to remove residual acetic acid.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a yellow crystalline solid.

-

Dry the product under vacuum. Determine the melting point and proceed with characterization.

Synthesis of Novel Derivatives via S-Alkylation

The thiol group of the parent compound (3) is readily deprotonated by a mild base to form a potent thiolate nucleophile. This anion can then react with various electrophiles, most commonly alkyl halides, in a classic SN2 reaction to form stable thioether derivatives.[4]

Rationale for S-Alkylation

Alkylation of the thiol group is a cornerstone strategy in medicinal chemistry for several reasons:

-

Modulation of Lipophilicity: Introducing alkyl chains can systematically alter the compound's lipophilicity (logP), which is a critical parameter for membrane permeability and overall pharmacokinetics.

-

Introduction of Functional Groups: The alkylating agent can contain other functional groups (e.g., esters, amides, aromatic rings), allowing for the introduction of new pharmacophores or points for further conjugation.

-

Blocking Tautomerism: Alkylation locks the molecule in the thiol form, preventing tautomerization to the thione, which can be important for consistent receptor binding.

Detailed Experimental Protocol: Synthesis of Ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate (4a)

This protocol describes a representative S-alkylation using ethyl chloroacetate.

Materials:

-

This compound (3) (1.0 eq)

-

Potassium Hydroxide (KOH) (1.1 eq)

-

Ethyl Chloroacetate (1.1 eq)

-

Absolute Ethanol (as solvent)

Procedure:

-

Dissolve the parent triazine (3) in absolute ethanol in a round-bottom flask.

-

Add powdered potassium hydroxide (KOH) to the solution and stir for 20-30 minutes at room temperature. The formation of the potassium thiolate salt is often accompanied by a color change.

-

To this stirred solution, add ethyl chloroacetate dropwise.

-

Heat the reaction mixture to reflux and maintain for 3-5 hours, monitoring by TLC.[7]

-

After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the concentrated residue into cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from ethanol to obtain the pure thioether derivative (4a).

Systematic Characterization of Synthesized Compounds

Confirming the structure and purity of the synthesized compounds is a critical, multi-step process. A combination of spectroscopic and physical methods provides irrefutable evidence of the target molecule's identity.

Characterization Workflow

A logical workflow ensures that each synthesized compound is rigorously validated before further use.

Caption: Workflow for the characterization of synthesized compounds.

Analytical Techniques and Data Interpretation

A. Melting Point (M.P.): A sharp and defined melting point range is a primary indicator of a compound's purity. Impurities typically depress and broaden the melting range.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is invaluable for identifying key functional groups.

-

Parent Compound (3): Expect to see a broad N-H stretch (around 3100-3300 cm⁻¹) and a characteristic C=S (thione) stretch (around 1200-1300 cm⁻¹), confirming the thione tautomer. The S-H stretch is often weak and may be difficult to observe.

-

S-Alkylated Derivative (4a): The N-H and C=S bands should disappear. The most significant new peak will be a strong C=O stretch from the ester group, typically appearing around 1730-1750 cm⁻¹.[4]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

Parent Compound (3): The aromatic protons of the two phenyl rings will appear as a complex multiplet in the range of 7.2-8.0 ppm. A broad singlet for the N-H proton may appear far downfield (>13 ppm).[8]

-

S-Alkylated Derivative (4a): The aromatic signals will remain. Key new signals will confirm the S-alkylation: a singlet for the S-CH₂ protons (around 4.0 ppm), a quartet for the O-CH₂ protons of the ethyl group (around 4.2 ppm), and a triplet for the CH₃ protons (around 1.2 ppm).

-

-

¹³C NMR:

-

This technique confirms the total number of unique carbon atoms. For the derivative (4a), the appearance of a signal for the ester carbonyl carbon (C=O) at ~170 ppm and signals for the new aliphatic carbons provides definitive proof of the reaction's success.

-

D. Mass Spectrometry (MS): MS provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy by providing a mass measurement to four or more decimal places. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.

Summary of Characterization Data

| Compound ID | Molecular Formula | M.W. ( g/mol ) | M.P. (°C) | Key FT-IR Peaks (cm⁻¹) | Key ¹H NMR Shifts (δ, ppm) |

| 3 | C₁₅H₁₁N₃S | 265.34 | 248-250 | ~3150 (N-H), ~1600 (C=N), ~1280 (C=S) | 7.3-7.8 (m, 10H, Ar-H), 13.5 (s, 1H, N-H) |

| 4a | C₁₉H₁₇N₃O₂S | 367.43 | 155-157 | ~1740 (C=O), ~1600 (C=N), ~1250 (C-O) | 1.25 (t, 3H, CH₃), 4.10 (s, 2H, S-CH₂), 4.22 (q, 2H, O-CH₂), 7.3-7.9 (m, 10H, Ar-H) |

Note: Spectral data are representative and may vary slightly based on instrumentation and solvent.

Conclusion and Future Directions

This guide has outlined a robust and reproducible methodology for the synthesis of this compound and its S-alkylated derivatives. The detailed protocols and characterization framework provide a solid foundation for researchers to build upon. The true value of this scaffold lies in its versatility. Future work should focus on:

-

Diverse Alkylating Agents: Employing a wide range of alkyl halides to build a diverse chemical library for biological screening.

-

Other Derivatizations: Exploring reactions at the triazine nitrogen atoms or electrophilic aromatic substitution on the phenyl rings.

-

Biological Evaluation: Screening the synthesized compounds for various biological activities, such as antimicrobial, antifungal, and anticancer properties, is a logical next step to uncover their therapeutic potential.[9][10]

By systematically applying the principles and techniques described herein, scientists can efficiently generate and validate novel 1,2,4-triazine derivatives, contributing to the discovery of new therapeutic agents.

References

-

Mishustina, V., et al. (2024). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. Available at: [Link]

- Purushothaman, E. (2004). Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. Journal of the Chemical Society of Pakistan.

-

Hassan, F., & Hameed, A. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

- Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research.

-

Hassan, F., & Hameed, A. A. (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

-

Abood, N. K. (2016). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). ResearchGate. Available at: [Link]

-

Wang, C., et al. (2020). Synthetic route for 5, 6-diaryl-1, 2, 4-triazine derivatives substituted with N-arylacetamides at 3-thiol group. ResearchGate. Available at: [Link]

-

Al-Soud, Y. A., et al. (2015). Design, synthesis and in vitro study of 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives as COX-2 and β-amyloid aggregation inhibitors. PubMed. Available at: [Link]

-

Rostami, S., et al. (2022). Design and Synthesis, Antimicrobial Activities of 1,2,4-Triazine Derivatives as Representation of a New Hetrocyclic System. Taylor & Francis Online. Available at: [Link]

-

Titi, A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]

-

Braibante, M. E. F., et al. (2007). The use of benzil to obtain functionalized N-heterocycles. SciELO. Available at: [Link]

-

Fernández-Botello, A., et al. (2020). Synthesis of hybrid ligands derived from benzil, thiosemicarbazide and heteroaromatic hydrazides and their reactivity with group 12 metals. ResearchGate. Available at: [Link]

-

Basak, M., et al. (2023). Antibacterial Activity Reported in Recent Years for the Synthetic Derivatives of 1, 2, 4-Triazine. ResearchGate. Available at: [Link]

- Dawane, B. S., et al. (2010). An efficient synthesis of 1, 2, 4- triazine derivatives and their in vitro antimicrobial activity. Scholars Research Library.

- Ali, S. A. (2016). Synthesis and Characterization of New 1, 2, 4- (Triazine)

-

Schmid, J., et al. (2024). Functionalizing Thiosemicarbazones for Covalent Conjugation. MDPI. Available at: [Link]

-

Alyahyaoy, H. A., et al. (2021). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. Available at: [Link]

- Fathalla, O. A., et al. (2004).

- El-Emary, T. I. (2002). REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. Journal of the Faculty of Pharmacy of Ankara University.

-

Shawali, A. S. (2003). Thiosemicarbazides: Synthesis and reactions. ResearchGate. Available at: [Link]

Sources

- 1. ijpsr.info [ijpsr.info]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]

- 8. researchgate.net [researchgate.net]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. Synthesis and antimicrobial evaluation of novel 1,2,4-triazine derivatives – Oriental Journal of Chemistry [orientjchem.org]

5,6-Diphenyl-1,2,4-triazine-3-thiol: A Versatile Ligand for the Synthesis of Bioactive Transition Metal Complexes

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The confluence of coordination chemistry and medicinal chemistry has paved the way for novel therapeutic agents with unique mechanisms of action. Transition metal complexes, in particular, offer a vast design space owing to their variable oxidation states, coordination numbers, and geometries, which can be finely tuned by the organic ligands bound to the metal center. Within the diverse world of heterocyclic ligands, 1,2,4-triazine derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1]

This guide focuses on a particularly promising member of this family: 5,6-diphenyl-1,2,4-triazine-3-thiol . The strategic incorporation of a thiol (-SH) group at the 3-position of the triazine ring introduces a crucial soft donor site (sulfur) alongside the inherent hard nitrogen donors of the heterocyclic core. This dual-donor capability makes it an exceptionally versatile chelating agent for a wide range of transition metals. The presence of the bulky phenyl groups at the 5- and 6-positions provides a rigid, lipophilic scaffold that can enhance biological membrane permeability and facilitate specific interactions with biomolecular targets.

Derivatives of this core structure have already shown significant promise as potent and selective inhibitors of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), highlighting their potential as anti-inflammatory agents with reduced cardiotoxicity.[2] By forming complexes with transition metals such as copper, nickel, cobalt, and zinc, we can hypothesize an enhancement of this biological activity. Chelation can increase the lipophilicity of the molecule, facilitating its transport across cell membranes, and the metal ion itself can act as a crucial node for interacting with biological targets.[3]

This technical guide serves as a comprehensive resource for researchers in inorganic chemistry and drug development. It provides a detailed exploration of the synthesis of this compound, its coordination behavior with transition metals, protocols for complex synthesis and characterization, and an overview of the potential applications of the resulting metal complexes as next-generation therapeutic agents.

Part 1: Synthesis of the Ligand

The synthesis of the this compound (L) core is foundational to its use in coordination chemistry. A common and effective method involves the cyclocondensation of a 1,2-dicarbonyl compound (benzil) with thiosemicarbazide.[4] This reaction provides a straightforward route to the desired heterocyclic scaffold.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of similar 5,6-diaryl-1,2,4-triazine-3-thiols.[4]

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve benzil (1,2-diphenylethane-1,2-dione) (0.1 mol) in 100 mL of glacial acetic acid.

-

Addition of Thiosemicarbazide: To this solution, add thiosemicarbazide (0.1 mol) portion-wise while stirring.

-

Reaction Reflux: Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Scientific Rationale: Heating under reflux provides the necessary activation energy for the condensation and subsequent cyclization reactions. Acetic acid serves as both a solvent and a mild acidic catalyst for the reaction.

-

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate will form.

-

Purification: Pour the cooled reaction mixture into 500 mL of ice-cold water with constant stirring. Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with distilled water to remove residual acetic acid, and then with a small amount of cold ethanol.

-

Drying and Recrystallization: Dry the crude product in a vacuum oven at 60°C. For further purification, the solid can be recrystallized from a suitable solvent such as ethanol or an ethanol-DMF mixture to yield pure this compound.

Part 2: Coordination Chemistry

The versatility of this compound as a ligand stems from its potential for tautomerism and its multiple donor sites.

Tautomerism and Donor Sites

The ligand can exist in two tautomeric forms: the thiol form and the thione form. In solution, an equilibrium exists between these two forms, although the thione form is often favored in the solid state. The deprotonation of the thiol proton (-SH) or the N-H proton in the thione form creates an anionic ligand that is a potent chelating agent.

The primary donor atoms available for coordination are:

-

Sulfur Atom (S): From the deprotonated thiol group, acting as a soft donor.

-

Nitrogen Atoms (N): The triazine ring contains three nitrogen atoms. Steric hindrance from the phenyl groups suggests that N2 or N4 are the most likely coordination sites.

Studies on analogous 1,2,4-triazole-3-thiol ligands have consistently shown that they act as bidentate chelating agents, coordinating to the metal center through the deprotonated sulfur atom and one of the adjacent ring nitrogen atoms (N4), forming a stable five-membered chelate ring.[5] This N,S bidentate coordination is the most probable binding mode for this compound as well.

Part 3: Synthesis and Characterization of Transition Metal Complexes

General Experimental Protocol for Complex Synthesis

The following is a generalized procedure for the synthesis of M(L)₂ type complexes, which is applicable for various divalent transition metals like Ni(II), Cu(II), and Co(II). This protocol is adapted from methods used for similar triazole-thiol ligands.[6]

-

Ligand Solution: Dissolve this compound (2 mmol) in 30 mL of hot ethanol in a 100 mL round-bottom flask. If solubility is an issue, a small amount of DMF can be added. Add a few drops of an alcoholic KOH solution to deprotonate the ligand, facilitating coordination.

-

Metal Salt Solution: In a separate beaker, dissolve the metal salt (e.g., NiCl₂·6H₂O, Cu(OAc)₂·H₂O, CoCl₂·6H₂O) (1 mmol) in 20 mL of ethanol.

-

Complexation Reaction: Add the metal salt solution dropwise to the hot, stirring ligand solution. A color change and/or the formation of a precipitate is typically observed immediately.

-

Scientific Rationale: A 2:1 ligand-to-metal molar ratio is used to favor the formation of a neutral M(L)₂ complex where two deprotonated ligands satisfy the charge and coordination sphere of a divalent metal ion.

-

-

Reflux: Heat the resulting mixture under reflux for 2-3 hours to ensure the reaction goes to completion.

-

Isolation and Purification: Cool the mixture to room temperature. Collect the solid complex by filtration, wash it with ethanol to remove any unreacted starting materials, and then with diethyl ether.

-

Drying: Dry the final product in a vacuum desiccator over anhydrous CaCl₂.

Structural Elucidation and Characterization

A combination of spectroscopic and analytical techniques is essential to confirm the structure and coordination mode of the synthesized complexes.

| Technique | Purpose & Expected Observations | Causality |

| FT-IR Spectroscopy | To identify the coordination sites of the ligand. Expected Changes: 1. Disappearance of the ν(S-H) band (around 2550-2600 cm⁻¹) indicates deprotonation and coordination via sulfur.[7] 2. A shift in the ν(C=N) band of the triazine ring to a lower frequency suggests the involvement of a ring nitrogen atom in coordination.[8] 3. Appearance of new, weak bands in the far-IR region (400-600 cm⁻¹) can be assigned to ν(M-N) and ν(M-S) vibrations. | The formation of a coordinate bond alters the electron density and bond order of the functional groups involved, causing a shift in their vibrational frequencies. |

| ¹H NMR Spectroscopy | To confirm the structure in solution for diamagnetic complexes (e.g., Zn(II), Cd(II)). Expected Changes: 1. The disappearance of the broad singlet corresponding to the -SH or N-H proton upon complexation confirms deprotonation.[9] 2. A downfield or upfield shift of the aromatic proton signals of the phenyl rings indicates a change in the electronic environment upon coordination. | Chelation changes the electronic shielding around the protons, leading to shifts in their resonance frequencies. |

| UV-Visible Spectroscopy | To study the electronic transitions and infer the geometry of the complex. Expected Observations: 1. Intra-ligand transitions: Bands corresponding to π→π* and n→π* transitions within the ligand may shift upon coordination. 2. d-d transitions: For complexes of metals like Co(II), Ni(II), and Cu(II), weak absorption bands in the visible region provide information about the geometry (e.g., octahedral vs. tetrahedral). | The ligand field created by the N,S donors splits the d-orbitals of the metal ion. The energy of the electronic transitions between these split orbitals is characteristic of the coordination geometry. |

| Magnetic Susceptibility | To determine the magnetic moment and, by extension, the geometry and spin state of paramagnetic complexes. Example: An octahedral Ni(II) complex (d⁸) is expected to have a magnetic moment of ~2.8-3.2 B.M., while a square planar Ni(II) complex is diamagnetic (0 B.M.). | The number of unpaired electrons in the metal's d-orbitals, which is dependent on the coordination geometry, determines the magnetic moment of the complex. |

| Elemental Analysis | To confirm the empirical formula and the ligand-to-metal stoichiometry of the complex. | Provides fundamental quantitative data on the mass percentages of C, H, N, and S, which are compared against the calculated values for the proposed formula. |

Part 4: Applications in Drug Development

The true potential of these transition metal complexes lies in their enhanced biological activity compared to the free ligand. Chelation can be a powerful tool to modulate the pharmacological properties of an organic molecule.

Antimicrobial Activity

Many studies have shown that the antimicrobial activity of a ligand is significantly enhanced upon complexation with a metal ion.[3] According to Tweedy’s chelation theory, coordination reduces the polarity of the metal ion, mainly because of the partial sharing of its positive charge with the donor groups of the ligand. This increase in lipophilicity enhances the penetration of the complex through the lipid bilayer of bacterial and fungal cell membranes. Once inside, the metal ion can disrupt cellular processes by binding to essential enzymes or interfering with DNA replication.

-

Hypothesized Mechanism: The this compound complexes of Cu(II) and Zn(II), for example, could be potent antimicrobial agents. The complex could penetrate the microbial cell wall and then dissociate, allowing the biologically active metal ion to inhibit key enzymes, while the ligand itself may exert its own synergistic antimicrobial effects.

Anticancer Activity

The 1,2,4-triazine scaffold is a known pharmacophore in anticancer drug design.[10] Metal complexes can amplify this activity through several mechanisms:

-

DNA Intercalation/Binding: Planar aromatic systems, like the one in the ligand, are capable of intercalating between the base pairs of DNA. A metal complex can enhance this binding or introduce new binding modes, such as covalent binding to DNA bases, which can inhibit replication and transcription, leading to apoptosis.

-

Enzyme Inhibition: Many enzymes crucial for cancer cell proliferation are metalloenzymes. The synthesized complexes can compete with natural substrates or cofactors, leading to enzyme inhibition. Given the known COX-2 inhibitory activity of the ligand scaffold, its metal complexes could be potent and selective anti-inflammatory and anticancer agents.[2]

-

Generation of Reactive Oxygen Species (ROS): Some transition metals, particularly copper, can participate in redox cycling within the cell, leading to the generation of ROS. Elevated ROS levels induce oxidative stress and trigger apoptotic cell death in cancer cells, which often have a compromised antioxidant defense system compared to normal cells.

Representative Biological Data

While specific data for transition metal complexes of this compound is emerging, data from highly similar derivatives highlight the therapeutic potential.

| Compound Type | Target/Organism | Activity (IC₅₀ / Zone of Inhibition) | Reference |

| This compound derivative (6k) | COX-2 Enzyme | IC₅₀ = 0.33 µM | [2] |

| This compound derivative (6k) | 5-LOX Enzyme | IC₅₀ = 4.90 µM | [2] |

| Cu(II) Complex of a Triazine Schiff Base | B. subtilis | 25 mm Zone of Inhibition | [3] |

| Cu(II) Complex of a Triazine Schiff Base | A-549 Lung Cancer Cell Line | IC₅₀ = 5.94 µM | [3] |

Conclusion and Future Outlook

This compound is a ligand of significant interest, standing at the crossroads of coordination chemistry and pharmacology. Its straightforward synthesis, versatile N,S bidentate coordination mode, and inherent biological activity make it an ideal platform for developing novel metallodrugs. The transition metal complexes derived from this ligand are promising candidates for further investigation as antimicrobial and anticancer agents.

Future research should focus on the synthesis of a broader range of complexes with various transition metals (e.g., Ru, Pt, Au) and a systematic evaluation of their biological activities. Detailed mechanistic studies, including X-ray crystallography of the complexes and their interactions with biological targets like DNA and key enzymes, will be crucial for rational drug design. The insights gained from such studies will undoubtedly pave the way for the development of highly effective and targeted metal-based therapeutics.

References

-

Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Available at: [Link]

-

Oriental Journal of Chemistry. (2019). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Available at: [Link]

-

Shrivastava, S. K., et al. (2022). Novel this compound derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity. Bioorganic Chemistry. Available at: [Link]

-

Altalbawy, F. M. A., et al. (2013). Synthesis, characterization, and biological activity of some transition metal complexes with Schiff base ligands derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and salicaldehyde. ResearchGate. Available at: [Link]

-

Arote, R. B., et al. (2021). Pharmacologic Activities of 5, 6-Diaryl/heteroaryl-3-substituted-1, 2, 4- triazines as a Privileged Scaffold in Drug Development. ResearchGate. Available at: [Link]

-

Abood, N. K. (2016). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). ResearchGate. Available at: [Link]

-

Comptes Rendus de l'Académie des Sciences. (2001). Coordination studies of 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine towards Zn2+ cation. Synthesis and characterization by X-ray diffraction and spectroscopic methods. Available at: [Link]

-

Majeed, A. H., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. ResearchGate. Available at: [Link]

-

Adly, O. M. I., et al. (2021). Novel Cu(II) and Zn(II) Nanocomplexes Based on 5,6‐Diphenyl‐1,2,4‐Triazine: Preparation, Spectroscopic, TD‐DFT Calculations, Molecular Docking and Solvatochromic Studies. ResearchGate. Available at: [Link]

-

Gürbüz, D., et al. (2015). Synthesis and antioxidant activities of new nickel(II) complexes derived from 4-benzyloxysalicylidene-S-methyl/propyl thiosemicarbazones. NIH National Library of Medicine. Available at: [Link]

-

Wang, M., et al. (2022). Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones. PubMed Central. Available at: [Link]

-

Singh, K., et al. (2017). Synthesis, Characterization, DFT and Antimicrobial Study of Co(II), Ni(II), Cu(II) and Zn(II) Complexes of Novel Schiff Base Ligands Derived from 3-Amino-1,2,4-triazole-5-thiol. ResearchGate. Available at: [Link]

-

ChemRxiv. (2024). Insights into the synthesis of a semiconducting nickel bis(dithiolene) coordination polymer. Available at: [Link]

-

Al-Hamdani, A. A. S., et al. (2022). Nickel(II) complex derived from 5-phenyl-1,3,4-oxadiazole-2-thiol and dppe ligands: synthesis, crystal structure, cytotoxicity and theoretical studies. ResearchGate. Available at: [Link]

-

Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. Available at: [Link]

-

Dalton Transactions. (2014). Syntheses, crystal structures, and optical properties of five metal complexes constructed from a V-shaped thiophene-containing ligand and different dicarboxylate ligands. Available at: [Link]

-

Al-Hamdani, A. A. S., et al. (2024). Spectroscopic and Quantum Chemical Studies of some Novel Mixed-Ligand Complexes of Fe(II) and Cu(II) and Investigation of their Antimicrobial Actvities. ChemRxiv. Available at: [Link]

-

Barwiolek, M., et al. (2021). Synthesis, Spectroscopic, and Theoretical Study of Copper and Cobalt Complexes with Dacarbazine. MDPI. Available at: [Link]

-

Al-Hamdani, A. A. S., et al. (2022). Synthesis, X-ray Structure and Biological Studies of New Self-Assembled Cu(II) Complexes Derived from s-Triazine Schiff Base Ligand. NIH National Library of Medicine. Available at: [Link]

-

Rasayan Journal of Chemistry. (2009). synthesis, characterization and applications of metal complexes of 5-nitrosalicylidene 4-amino 3-mercapto-1, 2, 4-triazine- 5-one. Available at: [Link]

-

MDPI. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Available at: [Link]

-

Yilmaz, I., et al. (2018). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. PubMed. Available at: [Link]

-

PlumX. (2011). Synthesis, characterization, and biological activity of some transition metal complexes with Schiff base ligands derived from 4-amino-5-phenyl-4H-1,2,4- triazole-3-thiol and salicaldehyde. Available at: [Link]

-

Lyubimova, A. G., et al. (2023). The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. PubMed Central. Available at: [Link]

-

Al-Hamdani, A. A. S., et al. (2021). Synthesis, Spectral Characterization and Biological Activities of Co(II) and Ni(II) Mixed Ligand Complexes. PubMed Central. Available at: [Link]

-

Gabryszewski, M. (2001). SPECTRAL AND MAGNETIC STUDIES OF THE Co(II), Ni(II), Zn(II), AND Cd(II) COMPLEXES WITH 1H-1,2,4-TRIAZOLE-3-THIOL AND 3-AMINO-5-MERCAPTO-1,2,4-TRIAZOLE. Sci-Hub. Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Novel this compound derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, X-ray Structure and Biological Studies of New Self-Assembled Cu(II) Complexes Derived from s-Triazine Schiff Base Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antioxidant activities of new nickel(II) complexes derived from 4-benzyloxysalicylidene-S-methyl/propyl thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 8. Coordination studies of 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine towards Zn2+ cation. Synthesis and characterization by X-ray diffraction and spectroscopic methods [comptes-rendus.academie-sciences.fr]

- 9. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 10. researchgate.net [researchgate.net]

Whitepaper: Thermal Stability and Decomposition Profile of 5,6-Diphenyl-1,2,4-triazine-3-thiol

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract